COX-2 Inhibition: Moderate Activity vs. Potent Analogs
5-Cyclohexyl-2-phenyloxazole exhibits moderate inhibitory activity against human COX-2, with a reported IC₅₀ of 47,500 nM [1]. This activity level is approximately 528-fold weaker than the most potent 4-aryl/cycloalkyl-5-phenyloxazole derivative in the same structural series, which achieved an IC₅₀ of 90 nM against COX-2 [2]. The substantial potency difference underscores the critical importance of 4-position substitution in this scaffold for achieving nanomolar COX-2 inhibition.
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 47,500 ± n/a nM |
| Comparator Or Baseline | Most potent 4-aryl/cycloalkyl-5-phenyloxazole derivative: IC₅₀ = 0.09 μM (90 nM) |
| Quantified Difference | ~528-fold weaker activity |
| Conditions | Human COX-2 enzyme inhibition assay (ChEMBL_159762); incubation at 37°C for 15 minutes |
Why This Matters
This quantitative comparison provides a clear benchmark for researchers selecting oxazole scaffolds for COX-2 inhibitor development, establishing that 5-cyclohexyl-2-phenyloxazole serves as a moderately active reference compound rather than a potent lead.
- [1] BindingDB Ki Summary. 5-Cyclohexyl-2-phenyloxazole COX-2 inhibition data. Entry ID: 50011522, Ki Result ID: 50194609. View Source
- [2] Hashimoto H, Maeda K, Ozawa K, Haruta J, Wakitani K. 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors. Bioorg Med Chem Lett. 2002;12(1):65-8. PubMed ID: 11738574. View Source
